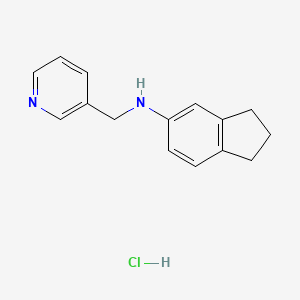
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline (CBTQ) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. CBTQ is a bicyclic compound that contains a quinoline ring system fused with a cyclobutane ring. The unique structural features of CBTQ make it an attractive target for synthetic chemists to explore its various properties and potential applications.
作用機序
The mechanism of action of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it has been proposed that 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been reported to bind to certain receptors, such as the adenosine A1 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has also been shown to inhibit the growth of certain viruses, such as herpes simplex virus and human immunodeficiency virus. Additionally, 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline in lab experiments is its relatively simple synthesis method. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline is its potential for use in the development of novel therapeutic agents. However, one of the limitations of using 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline. One possible direction is the development of novel therapeutic agents based on the structural features of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline. Another direction is the exploration of the various biological activities of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline and its potential applications in the field of medicinal chemistry. Additionally, the synthesis of novel derivatives of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline and their evaluation for various biological activities is another area of future research.
合成法
The synthesis of 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline can be achieved by several methods, including the Pictet-Spengler reaction, the Michael addition reaction, and the Friedlander synthesis. The Pictet-Spengler reaction is the most commonly used method for synthesizing 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form an iminium ion, which then undergoes cyclization to form the 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline ring system. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization to form the 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline ring system. The Friedlander synthesis involves the reaction of an arylamine with an aldehyde or ketone to form a quinoline ring system, which is then fused with a cyclobutane ring to form 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline.
科学的研究の応用
1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, antiviral, and antibacterial activities. 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline has also been shown to possess potent antioxidant and anti-inflammatory properties. These properties make 1-Cyclobutanecarbonyl-1,2,3,4-tetrahydroquinoline a potential candidate for the development of novel therapeutic agents for the treatment of various diseases.
特性
IUPAC Name |
cyclobutyl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(12-6-3-7-12)15-10-4-8-11-5-1-2-9-13(11)15/h1-2,5,9,12H,3-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLFQWXFKDEXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)



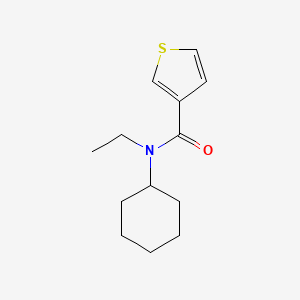
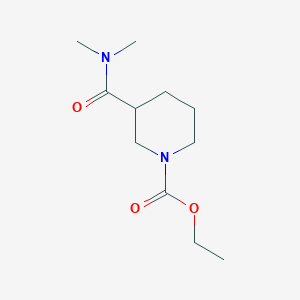
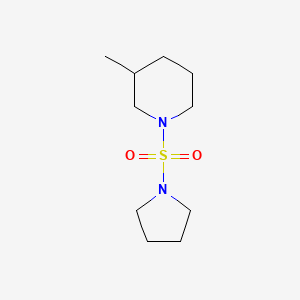
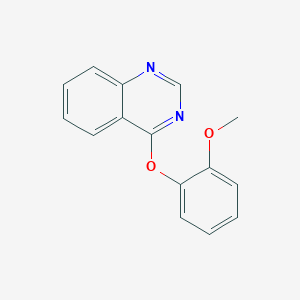
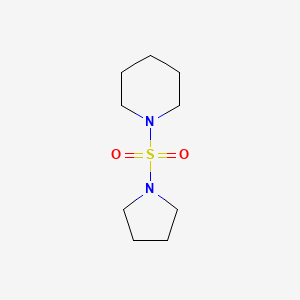

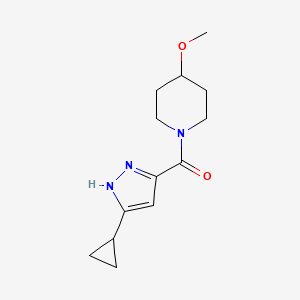
![2-(2-bicyclo[2.2.1]heptanyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide](/img/structure/B7509634.png)

